N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
“N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . It has been extensively studied for its potential applications in scientific research.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenols with various reagents. For instance, a method has been reported where benzothiazoles are synthesized via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been determined through various methods. For example, the crystal structure of a similar compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined and it was found to crystallize in monoclinic P2 1/c .Chemical Reactions Analysis
Benzothiazole derivatives have been shown to undergo various chemical reactions. For instance, a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free conditions .Scientific Research Applications
Anticonvulsant and Pharmacological Properties
A study explored the anticonvulsant and other pharmacological properties of 4-thiazolidinone derivatives, including a compound similar to N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide. These compounds bind to benzodiazepine receptors and exhibit significant sedative-hypnotic and anticonvulsant activities, without impairing learning and memory (Faizi et al., 2017).
Antiproliferative Activity in Cancer Research
Research on N-1,3-benzothiazol-2-ylbenzamide derivatives, including structures akin to this compound, demonstrated prominent inhibitory effects on cell growth in human liver hepatocellular carcinoma and breast cancer cell lines. Certain compounds showed significant proapoptotic effects, particularly against MCF-7 cancer cell lines (Corbo et al., 2016).
Chemical and Biological Analysis
A study on heterocyclic compounds including N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, closely related to the chemical , highlighted its synthesis, crystal growth, and structural characterization. The compound demonstrated antibacterial and antifungal activity, as well as significant second harmonic generation (SHG) efficiency in nonlinear optical studies (Prabukanthan et al., 2020).
Fluorescent Sensing Applications
Benzothiazole derivatives, including those structurally similar to this compound, have been studied for their potential as fluorescent sensors. They exhibit significant absorption and emission spectral changes upon binding with certain metal ions, indicating their potential in detecting and imaging these ions (Suman et al., 2019).
Synthesis and Antimicrobial Activity
Another study synthesized 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, structurally similar to this compound. These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains, demonstrating significant minimum inhibitory concentrations (Padalkar et al., 2016).
Mechanism of Action
Target of Action
N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound that has been studied for its potential biological activity . .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against certain strains of bacteria .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds suggests that they have a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(22-20-21-16-11-5-7-13-18(16)25-20)15-10-4-6-12-17(15)24-14-8-2-1-3-9-14/h1-13H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETJOZBSTVCWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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